molecular formula C31H16Cl5N3O5 B2773419 methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 338773-21-0

methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No. B2773419
CAS RN: 338773-21-0
M. Wt: 687.74
InChI Key: USLVGXQFRZCFDF-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C31H16Cl5N3O5 and its molecular weight is 687.74. The purity is usually 95%.
BenchChem offers high-quality methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Nonlinear Optical Behavior

Research on novel oxazolone derivatives, including compounds with structural similarities, focuses on their photophysical properties and nonlinear optical behavior. These compounds exhibit intense absorption and emission wavelengths in various solvents, displaying significant optical limiting behavior, which is beneficial for photonic applications like optical limiters and photodynamic therapy (Murthy et al., 2013).

Antimycobacterial Activities

Structural and vibrational analyses of novel antimycobacterial compounds have been conducted, highlighting their potential as new therapeutic agents against Mycobacterium infections. These studies use quantum chemical analysis to understand the molecular interactions and stability, providing insights into their antimicrobial efficacy (Wojciechowski & Płoszaj, 2020).

Crystal Structures and Supramolecular Arrangements

Investigations into the crystal structures of isomeric compounds similar in complexity reveal the importance of cage-type and π-π interactions in their supramolecular arrangements. These studies not only advance the understanding of structural chemistry but also inform the design of materials with specific physical properties (de Souza et al., 2015).

Anticancer and Antimicrobial Agents

The synthesis and evaluation of new 1,3-oxazole clubbed compounds for their anticancer and antimicrobial activities have been reported. These compounds, characterized by spectroanalytical techniques, showed promising results against cancer cell lines and pathogenic strains, underscoring their potential in medical and pharmaceutical research (Katariya et al., 2021).

properties

IUPAC Name

methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H16Cl5N3O5/c1-41-31(40)25-22(43-38-27(25)23-18(33)4-2-5-19(23)34)13-8-15-14-37-30(42-17-11-9-16(32)10-12-17)26-28(39-44-29(15)26)24-20(35)6-3-7-21(24)36/h2-14H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLVGXQFRZCFDF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CC3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)OC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/C3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)OC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H16Cl5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.